Cas no 396724-81-5 (3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea)

3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea
- 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea
- N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]-4-methylbenzamide
- Oprea1_044998
- F0779-0069
- N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide
- AKOS024599851
- 396724-81-5
-
- インチ: 1S/C24H21N3OS3/c1-14-10-12-15(13-11-14)21(28)26-24(29)27-23-20(16-6-2-4-8-18(16)30-23)22-25-17-7-3-5-9-19(17)31-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H2,26,27,28,29)
- InChIKey: CFARIXRTYMENOE-UHFFFAOYSA-N
- SMILES: S1C(=C(C2=NC3C=CC=CC=3S2)C2=C1CCCC2)NC(NC(C1C=CC(C)=CC=1)=O)=S
計算された属性
- 精确分子量: 463.08467582g/mol
- 同位素质量: 463.08467582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 3
- 複雑さ: 669
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143Ų
- XLogP3: 7.2
3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0779-0069-10μmol |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-2μmol |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-20μmol |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-15mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-100mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-2mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-20mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-40mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-25mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0779-0069-30mg |
3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea |
396724-81-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thioureaに関する追加情報
Introduction to 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea (CAS No. 396724-81-5)
The compound 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea, identified by its CAS number 396724-81-5, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines elements of benzothiazole, benzothiophene, and thiourea moieties, which are well-documented for their diverse biological activities. The presence of the 4-methylbenzoyl group further enhances its potential pharmacological profile, making it a subject of considerable interest in medicinal chemistry research.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The benzothiazole and benzothiophene scaffolds are particularly notable for their role in modulating various biological pathways. For instance, derivatives of these structures have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The thiourea component adds another layer of functionality, often contributing to the compound's ability to interact with biological targets such as enzymes and receptors.
In the context of contemporary pharmaceutical research, the synthesis and characterization of 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea have opened new avenues for therapeutic intervention. Researchers have been particularly intrigued by its potential to act as a kinase inhibitor or an antagonist of certain growth factor receptors. Preliminary in vitro studies suggest that this compound exhibits promising activity against several disease-related targets.
The structural complexity of 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea allows for multiple sites of interaction with biological molecules. This versatility is a key factor in its potential as a lead compound for further development. Medicinal chemists have leveraged computational methods to predict possible binding modes and optimize its pharmacokinetic properties. Such efforts are crucial in translating laboratory findings into viable therapeutic agents.
One of the most compelling aspects of this compound is its ability to modulate protein-protein interactions. Many diseases arise from aberrant interactions between cellular proteins, making this class of compounds particularly valuable. The benzothiazole and benzothiophene rings provide a scaffold that can be fine-tuned to enhance binding affinity while minimizing off-target effects. The 4-methylbenzoyl group further contributes to this balance by influencing the electronic properties of the molecule.
Current research is also exploring the role of thiourea derivatives in addressing neurodegenerative disorders. The structural motif found in 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea has shown promise in preclinical models as a potential cholinesterase inhibitor. Such inhibitors are widely used to manage symptoms associated with Alzheimer's disease and other cognitive impairments. The compound's ability to cross the blood-brain barrier is an additional advantage that makes it an attractive candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole and benzothiophene cores efficiently. These methods not only ensure high yields but also allow for precise functionalization at desired positions within the molecule.
From a regulatory perspective, the development of 3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea adheres to stringent guidelines set forth by global health authorities. Preclinical safety assessments have been conducted to evaluate its toxicity profile and pharmacokinetic behavior. These studies are essential in determining whether the compound can proceed to human clinical trials without posing significant risks.
The integration of computational chemistry into drug discovery has significantly accelerated the process of identifying promising candidates like 396724-81 (CAS No.). Molecular docking simulations have been used to predict how this compound might interact with specific enzymes or receptors involved in disease pathways. Such virtual screening reduces the time and cost associated with traditional trial-and-error approaches.
In conclusion,3–(tert-butylimino)-N-[N′-(tert-butoxycarbonyl)thiourea]carboxamidine hydrochloride CAS 396724–81–5 represents a significant contribution to modern pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds,396724–81–5 is poised to play a pivotal role in addressing some of today's most pressing medical challenges.
396724-81-5 (3-3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl-1-(4-methylbenzoyl)thiourea) Related Products
- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)
- 1613049-64-1(methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 946306-60-1(4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)
- 303-50-4(Norcyclobenzaprine)
- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)
- 738570-00-8(2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone)
- 2172233-50-8(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-2-oxopiperazin-1-yl}acetic acid)




